3,3'-((3-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

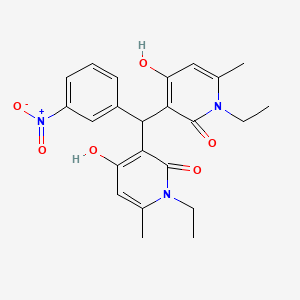

3,3'-((3-Nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative featuring a central 3-nitrophenyl methylene bridge. Its structure includes two pyridinone moieties substituted with ethyl and methyl groups at the 1- and 6-positions, respectively, and hydroxyl groups at the 4-position.

Properties

IUPAC Name |

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-nitrophenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-5-24-13(3)10-17(27)20(22(24)29)19(15-8-7-9-16(12-15)26(31)32)21-18(28)11-14(4)25(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUQLUKNAFZWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,3'-((3-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-enol derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a nitrophenyl group, which is known to influence biological activity through various mechanisms, including modulation of enzyme activities and interaction with cellular pathways.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For instance, it has been shown to inhibit the proliferation and migration of cancer cells, specifically in renal cell carcinoma models (SKRC-45 cells). The mechanism involves downregulation of the COX-2/PTGES2 cascade and matrix metalloproteinase-2 (MMP-2), leading to reduced tumor growth and induced apoptosis via caspase-3 activation without adversely affecting kidney function .

Table 1: Effects on Cancer Cell Lines

| Cell Line | Proliferation Inhibition | Migration Inhibition | Apoptosis Induction |

|---|---|---|---|

| SKRC-45 | Significant | Significant | Yes |

| Other Lines | Under Investigation | Under Investigation | Under Investigation |

The biological activity of 3,3'-((3-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : By activating caspases and other apoptotic pathways, it promotes programmed cell death in malignant cells.

- Antibacterial Action : The nitro group may facilitate interactions with bacterial proteins or nucleic acids, leading to growth inhibition.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using tumor models. Results indicated a significant reduction in tumor mass and volume compared to control groups, reinforcing its potential as an anticancer agent . Further investigations are necessary to explore its full therapeutic profile and safety.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. Heterocyclic compounds have been shown to interact with various biological targets involved in cancer progression, including enzymes and receptors associated with tumor growth. For instance, studies have demonstrated that derivatives of pyrimidine can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis .

Antidiabetic Properties

The compound has been investigated for its ability to inhibit key enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. By inhibiting these enzymes, the compound can help manage blood sugar levels, making it a candidate for developing new antidiabetic therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of heterocyclic compounds like 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one. These compounds have been linked to the modulation of cholinergic activity and reduction of neuroinflammation, which are crucial factors in neurodegenerative diseases such as Alzheimer's Disease . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Biomarkers for Disease Diagnosis

Heterocyclic compounds are being explored as biomarkers for various diseases. The detection of specific volatile organic compounds (VOCs) associated with the metabolism of these compounds can aid in diagnosing gastrointestinal illnesses and other metabolic disorders . The development of electronic nose technologies that utilize these VOCs represents a promising frontier in non-invasive diagnostics.

Synthesis and Structural Variations

The synthesis of 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one involves various chemical reactions that can be optimized for better yield and purity. Researchers have focused on modifying the synthetic pathways to enhance the biological activity of the resulting compounds .

Case Studies

Comparison with Similar Compounds

Research Tools and Validation

- Crystallography : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III (for graphical representation) are widely used to resolve crystal structures of such compounds .

- In Silico Studies : Molecular docking (AutoDock Vina) and ADME predictions (SwissADME) validate bioactivity and drug-likeness .

Q & A

Q. How can researchers optimize the synthesis of 3,3'-((3-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Temperature : Elevated temperatures (70–100°C) often accelerate condensation reactions but may increase side products.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates, while ethanol or methanol may favor recrystallization for purification .

- Catalysis : Acidic conditions (e.g., HCl) are critical for facilitating keto-enol tautomerization in pyridinone derivatives .

- Reaction Time : Monitor progress via TLC or HPLC to avoid over-reaction, which can degrade the product.

Q. Example Experimental Setup :

| Parameter | Tested Range | Optimal Condition |

|---|---|---|

| Temperature | 60°C–120°C | 80°C |

| Solvent | Ethanol, DMF, THF | Ethanol |

| Catalyst (HCl conc.) | 0.5–2.0% v/v | 1.0% v/v |

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding in the pyridinone rings.

- HPLC-MS : Verify molecular weight ([M+H]⁺ ion) and detect impurities (<1% threshold).

- XRD : Resolve crystal structure to confirm stereochemistry, especially around the methylene bridge .

- FT-IR : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .

Q. How does the nitro group at the 3-position influence the compound’s environmental stability?

- Methodological Answer : The nitro group increases electron-withdrawing effects, enhancing resistance to hydrolytic degradation but increasing photolytic sensitivity.

Q. What strategies ensure high purity during isolation of this compound from reaction mixtures?

- Methodological Answer : Use sequential purification steps:

Q. How can researchers validate the compound’s degradation pathways under oxidative conditions?

- Methodological Answer : Employ radical oxidation assays:

- Fenton’s Reagent : React with Fe²⁺/H₂O₂ to simulate hydroxyl radical exposure.

- LC-QTOF-MS : Identify oxidation products (e.g., quinone derivatives from hydroxyl group oxidation) .

Advanced Research Questions

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Use a split-split-plot design to evaluate multiple variables:

- Main Plot : Vary substituents (e.g., ethyl vs. methyl groups on pyridinone).

- Subplot : Test bioactivity across cell lines (e.g., cancer vs. normal).

- Sub-Subplot : Replicate across timepoints (e.g., 24h, 48h exposure) .

Example Table :

| Variable | Levels Tested | Response Measured |

|---|---|---|

| Substituent (R₁) | Ethyl, Methyl, H | IC₅₀ (μM) |

| Cell Line | HeLa, HEK293, MCF-7 | Apoptosis (%) |

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

- Methodological Answer : Address variability via meta-analysis:

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Combine docking and MD simulations:

- Docking (AutoDock Vina) : Screen against PDB structures (e.g., EGFR kinase) using flexible side-chain residues.

- MD Simulations (GROMACS) : Simulate binding stability (50 ns trajectories) under physiological conditions (310K, 1 atm) .

Q. How does the compound’s logP affect its bioavailability in in vivo models?

- Methodological Answer : Correlate logP (experimental vs. computational) with pharmacokinetic

Q. What methodologies assess the compound’s ecotoxicological impact on aquatic ecosystems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.